molecular formula C7H16N2 B079605 4-(Aminomethyl)cyclohexylamine CAS No. 13338-82-4

4-(Aminomethyl)cyclohexylamine

Cat. No.: B079605
CAS No.: 13338-82-4
M. Wt: 128.22 g/mol
InChI Key: RRCZRUXYTNNVBQ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)cyclohexylamine is an organic compound with the chemical formula C7H15N. It is also known as 1-amino-4-methylcyclohexane. This compound is characterized by a cyclohexane ring substituted with an aminomethyl group at the fourth position. It is a versatile chemical used in various fields, including pharmaceuticals, polymers, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 4-(Aminomethyl)cyclohexylamine involves the reaction of cyclohexanone with sodium hydroamide. The process begins by adding cyclohexanone and sodium hydroamide into a reaction kettle, where they react at high temperatures to generate this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound can involve more sophisticated techniques to ensure high yield and purity. For instance, the reaction solution is cooled to below 20°C, followed by the addition of a mixture of ice and water. The pH is adjusted using a 40% industrial sodium hydroxide solution, and the mixture is stirred and allowed to stand. The organic layer is then separated, dried, and concentrated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)cyclohexylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclohexanone oxime

    Reduction: Various amine derivatives

    Substitution: Substituted cyclohexylamine derivatives

Scientific Research Applications

4-(Aminomethyl)cyclohexylamine finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexylamine involves its interaction with molecular targets and pathways. For instance, during oxidation, it reacts with molecular oxygen over alumina-based catalysts to form cyclohexanone oxime. The reaction conditions, such as temperature and the presence of catalysts, play a crucial role in determining the efficiency and selectivity of the reaction .

Comparison with Similar Compounds

  • Cyclohexylamine
  • 4-Aminomethyl-1-aryl-cyclohexylamine
  • N-Isopropylcyclohexylamine

Comparison: 4-(Aminomethyl)cyclohexylamine is unique due to its specific substitution pattern on the cyclohexane ring. Compared to cyclohexylamine, which has a simpler structure, this compound offers more versatility in chemical reactions and applications. The presence of the aminomethyl group allows for a broader range of chemical modifications and interactions .

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCZRUXYTNNVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332172
Record name 4-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13338-82-4
Record name 4-Aminocyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13338-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanemethanamine, 4-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask similar to that used in Example 12, there were added 10.0 g (0.056 mole) of a mixture of (3-isocyanatocyclohexyl) methylisocyanate and (4-isocyanatocyclohexyl)methylisocyanate (obtained by phosgenation of a mixture of (3-aminocyclohexyl) methylamine and (4-aminocyclohexyl)methylamine; hereunder referred to as "ICMI") and 3.3 g of butyl acetate to dissolve the former in the latter and the temperature was adjusted to 25° C. with stirring in a nitrogen gas blanket. 0.4 g (3.2×10-4 mole) of a catalyst B (prepared in the same manner as in Example 12) was added thereto, then the flask was externally warmed or cooled to control the temperature of the solution to 60° C.
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)cyclohexylamine
Reactant of Route 2
4-(Aminomethyl)cyclohexylamine
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4-(Aminomethyl)cyclohexylamine
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4-(Aminomethyl)cyclohexylamine
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4-(Aminomethyl)cyclohexylamine
Reactant of Route 6
4-(Aminomethyl)cyclohexylamine

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